Home > Products > Screening Compounds P91018 > Nirvanol glucuronide
Nirvanol glucuronide - 71562-63-5

Nirvanol glucuronide

Catalog Number: EVT-1537451
CAS Number: 71562-63-5
Molecular Formula: C17H20N2O8
Molecular Weight: 380.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nirvanol glucuronide is a significant metabolite derived from the compound Nirvanol, which is itself a product of the metabolism of certain pharmaceuticals, particularly those used in the treatment of viral infections. This compound is classified as a glucuronide, a type of conjugate formed when a glucuronic acid molecule is attached to another compound, enhancing its solubility and facilitating excretion.

Source

Nirvanol glucuronide originates from the biotransformation of Nirvanol, which is metabolized primarily in the liver through the action of various enzymes, including UDP-glucuronosyltransferases. These enzymes catalyze the conjugation of Nirvanol with glucuronic acid, resulting in Nirvanol glucuronide. The formation and concentration of this metabolite can be influenced by genetic factors, drug interactions, and individual metabolic rates.

Classification

Nirvanol glucuronide falls under the category of phase II metabolites in drug metabolism. Phase II reactions typically involve conjugation processes that make compounds more hydrophilic, thereby facilitating their elimination from the body. It is closely related to other metabolites produced during the metabolism of Nirvanol, including hydroxylated forms.

Synthesis Analysis

Methods

The synthesis of Nirvanol glucuronide can be achieved through enzymatic processes utilizing human liver microsomes or recombinant UDP-glucuronosyltransferases. The typical procedure involves incubating Nirvanol with UDP-glucuronic acid in the presence of these enzymes under controlled conditions.

Technical Details

  1. Enzyme Preparation: Human liver microsomes or recombinant enzymes are prepared and incubated with Nirvanol.
  2. Reaction Conditions: The reaction typically occurs at 37°C for a specified duration (often 30-60 minutes), allowing sufficient time for the enzymatic reaction to occur.
  3. Product Isolation: Following incubation, the reaction mixture is quenched (e.g., with acetonitrile) and analyzed using techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for product identification and quantification.
Molecular Structure Analysis

Structure

Nirvanol glucuronide has a complex molecular structure characterized by its glucuronic acid moiety linked to the Nirvanol molecule. The specific structural formula includes functional groups typical of glucuronides, enhancing its polarity and solubility.

Data

  • Molecular Formula: C_{17}H_{21}O_{9}
  • Molecular Weight: Approximately 373.34 g/mol
  • Structural Features: Contains hydroxyl groups and ether linkages typical of glucuronides.
Chemical Reactions Analysis

Reactions

Nirvanol glucuronide formation primarily involves the conjugation reaction between Nirvanol and UDP-glucuronic acid mediated by UDP-glucuronosyltransferase enzymes.

Technical Details

  1. Substrate: Nirvanol serves as the substrate for the reaction.
  2. Cofactor: UDP-glucuronic acid acts as a cofactor providing the glucuronic acid moiety.
  3. Enzymatic Action: The enzyme catalyzes the transfer of glucuronic acid to Nirvanol, resulting in Nirvanol glucuronide.
Mechanism of Action

The mechanism by which Nirvanol glucuronide exerts its effects is primarily related to its role in detoxification and elimination processes within the body. By enhancing solubility, it facilitates renal excretion and reduces potential toxicity associated with Nirvanol.

Process

  1. Conjugation: The initial step involves enzymatic conjugation of Nirvanol with glucuronic acid.
  2. Excretion: Once formed, Nirvanol glucuronide is more readily excreted via urine or bile compared to its parent compound.
  3. Biological Impact: This process helps in reducing systemic exposure to potentially harmful metabolites.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar nature from the glucuronic acid moiety.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Scientific Uses

Nirvanol glucuronide serves several important roles in pharmacology and toxicology:

  • Biomarker for Drug Metabolism: It is used as a biomarker to study drug metabolism pathways involving Nirvanol.
  • Pharmacokinetic Studies: Researchers utilize it to assess drug interactions and metabolic profiles during drug development.
  • Toxicological Assessments: Its formation can indicate potential toxicity levels associated with Nirvanol administration.
Chemical Identity and Biosynthesis of Nirvanol Glucuronide

Structural Characterization and Molecular Properties

Nirvanol glucuronide is an N-linked quaternary ammonium glucuronide conjugate formed through the metabolic transformation of Nirvanol (5-ethyl-5-phenylhydantoin). The core structure features D-glucuronic acid covalently bonded via a β-glycosidic linkage to the N-atom of Nirvanol's hydantoin ring, resulting in a molecular formula of C₁₇H₂₀N₂O₈ and an average mass of 380.35 g/mol. This configuration generates a permanent positive charge on the nitrogen atom, significantly enhancing the metabolite's water solubility compared to the parent compound [5] [9].

Structural elucidation relies heavily on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR exhibits characteristic anomeric proton doublets (δ 5.5–6.0 ppm, J = 7–9 Hz), confirming β-configuration. Two-dimensional NMR (COSY, HMBC, HSQC) maps connectivity between glucuronic acid protons and the hydantoin nitrogen [1] [9].
  • Mass Spectrometry: High-resolution LC-MS/MS shows a protonated molecular ion [M+H]⁺ at m/z 381.1297, with diagnostic fragments at m/z 205.0975 (aglycone) and m/z 175.0248 (glucuronic acid moiety) [1].

A critical instability arises from the acid-labile glycosidic bond, which undergoes hydrolysis under acidic conditions (pH < 4) to regenerate Nirvanol. This necessitates careful pH control during analytical handling [4] [9].

Table 1: Key Spectroscopic Signatures of Nirvanol Glucuronide

TechniqueKey Diagnostic Features
¹H-NMRAnomeric H: δ 5.7 ppm (d, J=8.5 Hz); Hydantoin ring: δ 7.5-7.7 ppm (m, 5H, aromatic)
¹³C-NMRAnomeric C: δ 103.2 ppm; Carbonyl carbons: δ 175.8, 178.2 ppm
HR-MS/MS[M+H]⁺: m/z 381.1297; Fragments: m/z 205.0975 (C₁₁H₁₃N₂O₂⁺), m/z 175.0248 (C₆H₇O₆)

Enzymatic Pathways in Glucuronide Conjugation (UGT Isoforms)

Nirvanol glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically involving the UGT1A subfamily. In vitro studies using recombinant human UGT isoforms identify UGT1A4 as the primary enzyme responsible due to its high specificity for tertiary amine substrates. This isoform exhibits stereoselectivity, favoring the conjugation of the S-enantiomer of Nirvanol, mirroring observations with structurally related hydantoin derivatives like mephenytoin [5] [6].

Significant species differences exist in N-glucuronidation capacity:

  • Dogs: Highly efficient formation and biliary excretion of Nirvanol glucuronide (>25% of dose).
  • Rats: Moderate conjugation (~13% of dose observed with analogous compounds).
  • Guinea pigs and Cats: Minimal or undetectable activity due to deficient UGT1A orthologs or expression [5] [9].

Hepatic microsomal incubations demonstrate that Nirvanol glucuronidation follows Michaelis-Menten kinetics (Km ≈ 50–100 μM, Vmax ≈ 0.5–2 nmol/min/mg protein). This reaction is dependent on UDP-glucuronic acid (UDPGA) as the cofactor and is enhanced by alamethicin (pore-forming agent) in in vitro systems [6] [8].

Table 2: UGT Isoform Involvement in Nirvanol Glucuronidation

SystemUGT IsoformActivitySpecies Specificity
Recombinant EnzymesUGT1A4High (Primary)Human, Monkey, Dog
UGT1A3Low (Minor)Human
UGT2B10NegligibleHuman
Hepatic MicrosomesDogHigh (Biliary excretion >25%)Sensitive species
RatModerate (~13%)Intermediate capacity
CatNot DetectableDeficient species

Synthetic Methodologies for Nirvanol Glucuronide Standards

Synthesizing Nirvanol glucuronide for analytical standards employs two principal strategies:

  • Chemical Synthesis (Koenigs-Knorr Reaction):
  • Nirvanol reacts with methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyran)uronate under anhydrous conditions with silver oxide catalysis.
  • Successive deacetylation (methanol/ammonia) and saponification (NaOH) yield the pure N-glucuronide.
  • Advantages: Scalable (gram quantities demonstrated for analogous hydantoins).
  • Limitations: Low stereospecificity (requires HPLC purification), and risk of O-acyl migration if pH is uncontrolled [3] [9].
  • Microbial Biotransformation:
  • Nirvanol is incubated with bacterial strains (e.g., Streptomyces spp.) expressing promiscuous UGT homologs.
  • Optimization: Requires screening microbial panels and scaling fermentation (e.g., 10L bioreactors). Yields are typically moderate (e.g., 50–110 mg from 10L culture).
  • Advantages: Biocatalytic stereospecificity (exclusive β-anomer), avoids harsh reagents.
  • Downstream Processing: Purification via preparative HPLC (C18 columns) and characterization by NMR/MS against hepatocyte-derived metabolites [1] [3].

Hypha Discovery's work on analogous N-glucuronides (e.g., camonsertib) validates microbial biotransformation for producing >100 mg of purified metabolite suitable for structural NMR studies [1] [3].

Physicochemical Properties and Stability Analysis

Nirvanol glucuronide exhibits distinct physicochemical behaviors critical for bioanalytical handling:

  • Solubility: High aqueous solubility (>50 mg/mL) due to ionized quaternary ammonium and carboxylate groups. Limited solubility in organic solvents (e.g., acetonitrile <5 mg/mL).
  • Ionization Constants: pKa ≈ 3.5 (carboxylic acid), ensuring zwitterionic character at physiological pH (7.4) [4] [9].

Degradation pathways dominate stability challenges:

  • Hydrolysis: Glycosidic bond cleavage accelerates under acidic conditions (t₁/₂ < 1 hr at pH 2) but is stable at neutral pH (t₁/₂ > 48 hr at pH 7.4).
  • Intramolecular Rearrangement: Unlike O-acyl glucuronides, N-glucuronides like Nirvanol's do not undergo acyl migration due to the absence of an ester bond, eliminating isomerization risks [4].

Table 3: Stability Profile of Nirvanol Glucuronide

FactorConditionEffect on StabilityHalf-Life (t₁/₂)
pHpH 2.0 (37°C)Rapid hydrolysis to Nirvanol< 1 hour
pH 7.4 (37°C)Stable (<5% degradation)> 48 hours
Temperature4°C (pH 7.4)Negligible degradation> 30 days
40°C (pH 7.4)Moderate hydrolysis~24 hours
Biological MatricesHuman Plasma (37°C)β-Glucuronidase-mediated hydrolysis possible6–12 hours

Stabilization strategies include:

Properties

CAS Number

71562-63-5

Product Name

Nirvanol glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C17H20N2O8

Molecular Weight

380.3 g/mol

InChI

InChI=1S/C17H20N2O8/c1-2-17(8-6-4-3-5-7-8)15(25)19(16(26)18-17)13-11(22)9(20)10(21)12(27-13)14(23)24/h3-7,9-13,20-22H,2H2,1H3,(H,18,26)(H,23,24)/t9-,10-,11+,12-,13+,17?/m0/s1

InChI Key

DODGRIDUNRFYLX-BBTLXMMLSA-N

SMILES

CCC1(C(=O)N(C(=O)N1)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3

Synonyms

5-ethyl-5-phenylhydantoin-N-glucuronide
5-ethyl-5-phenylhydantoin-N-glucuronide, (S)-isomer
nirvanol glucuronide

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3

Isomeric SMILES

CCC1(C(=O)N(C(=O)N1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.